molecular formula C3H4O2 B057145 Vinyl formate CAS No. 692-45-5

Vinyl formate

Cat. No. B057145
CAS RN: 692-45-5
M. Wt: 72.06 g/mol
InChI Key: GFJVXXWOPWLRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl formate is an organic compound with the formula CH2=CHO2CH . It is the ester formally derived from formic acid and vinyl alcohol . Although rare commercially, it occurs naturally .


Synthesis Analysis

Vinyl formate can be prepared by transvinylation, say by treating vinyl versatate with formic acid in the presence of a mercury (II) catalyst . The microwave spectrum of vinyl formate has been observed in the region 10–25 Gc/sec .


Molecular Structure Analysis

The molecular formula of Vinyl formate is C3H4O2 . It has a molar mass of 72.063 g·mol −1 . The structure of Vinyl formate contains total 8 bond(s); 4 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s) and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

Higher esters of vinyl acetate have been used in the synthesis of vinyl formate . An alternative is open-loop chemical recycling—where polymers are converted into alternative products through chemical reactions .


Physical And Chemical Properties Analysis

Vinyl formate is a colorless liquid . It has a density of 0.963 g/cm 3 and a boiling point of 46.8–47.0 °C . It has a molar refractivity of 17.6±0.3 cm 3 .

Scientific Research Applications

  • Polymer Science :

    • Poly(vinyl acetate)-based core/shell emulsions, related to vinyl formate, have wide applications in advanced materials due to their mechanical, film-forming, and adhesive properties (Bai, Gu, Huan, & Li, 2014).
    • Vinyl polymers, which include derivatives like vinyl formate, are used in biomedical applications due to their ease of synthesis and diverse functionalities. Developing degradable vinyl polymers has increased their applicability in areas such as nanomedicine and environmental protection (Delplace & Nicolas, 2015).
  • Atmospheric Chemistry :

    • Studies of vinyl formate's structure and behavior in the gas phase contribute to understanding its role in atmospheric chemistry and environmental impact. This includes investigations into its electron diffraction, microwave spectroscopy, and infrared band contour analysis (Pyckhout, Alsenoy, Geise, Veken, Coppens, & Trætteberg, 1986).
  • Material Science :

    • The modification of polysaccharides through graft copolymerization, involving compounds like vinyl formate, finds applications in drug delivery, wastewater treatment, and the textile industry (Kumar, Pandey, Raj, & Kumar, 2017).
    • Spectrophotometric studies of charge transfer complexes involving vinyl-based polymers, such as vinyl formate, have implications for electrophotography and electroluminescent materials (Sakki, Maghchiche, Nasri, Bouras, & Haouam, 2018).
  • Miscellaneous Applications :

    • Vinyl formate and its derivatives have potential for astronomical observations, as seen in studies aiming to detect such compounds in interstellar mediums (Alonso, Kolesniková, Tercero, Cabezas, Alonso, Cernicharo, & Guillemin, 2016).
    • In environmental sciences, studies on the biodegradation of chlorinated ethenes highlight the importance of vinyl formate derivatives in groundwater remediation (Semprini, Hopkins, Roberts, Grbìc-Galìc, & McCarty, 1991).

Safety And Hazards

Vinyl formate is highly flammable and irritating to eyes, respiratory system, and skin . It also poses a risk of serious damage to eyes .

properties

IUPAC Name

ethenyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJVXXWOPWLRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25567-89-9
Record name Poly(vinyl formate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25567-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20219233
Record name Formic acid, vinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl formate

CAS RN

692-45-5
Record name Vinyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VINYL FORMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formic acid, vinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFS2HF6ZYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl formate
Reactant of Route 2
Reactant of Route 2
Vinyl formate
Reactant of Route 3
Reactant of Route 3
Vinyl formate
Reactant of Route 4
Vinyl formate
Reactant of Route 5
Vinyl formate
Reactant of Route 6
Vinyl formate

Citations

For This Compound
583
Citations
MJ Aroney, EAW Bruce, IG John… - Australian Journal of …, 1976 - CSIRO Publishing
… as determined for the corresponding vinyl formate structures together with a standard methyl … In our analysis of the dipole moment and Kerr constant of vinyl formate, bond angles were …
Number of citations: 18 www.publish.csiro.au
KC Ramey, DC Lini, GL Statton - … of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
The high resolution nuclear magnetic resonance spectrum of poly(vinyl formate), yielded, upon examination at 100 Mc./sec., and under the conditions of decoupling, information on the …
Number of citations: 10 onlinelibrary.wiley.com
VM Rao, RF Curl Jr - The Journal of Chemical Physics, 1964 - pubs.aip.org
The microwave spectrum of vinyl formate has been observed in the region 10–25 Gc/sec. Both ``a'' and ``b''‐type transitions have been assigned for the ground and one of the excited …
Number of citations: 29 pubs.aip.org
H Kunttu, M Dahlqvist, J Murto… - The Journal of Physical …, 1988 - ACS Publications
… to analyze the photoproducts of CMF as well as those of vinyl formate (H2CCHOCHO; VF). … A sample of “vinyl formate”, which was found to contain almost equal amounts of vinyl formate…
Number of citations: 31 pubs.acs.org
K Fujii, T Mochizuki, S Imoto, J Ukida… - Journal of Polymer …, 1964 - Wiley Online Library
… From the results of the study of the poly(vinyl formate) crystals, some conclusions can be drawn concerning the steric structure of poly(viny1 alcohol). Crystallizabilities of other tactic poly…
Number of citations: 76 onlinelibrary.wiley.com
ER Alonso, L Kolesniková, B Tercero… - The Astrophysical …, 2016 - iopscience.iop.org
… of vinyl formate in a large spectral range for astrophysical use. The room-temperature rotational spectrum of vinyl formate … to the most stable conformer of vinyl formate and a new set of …
Number of citations: 7 iopscience.iop.org
T Schaefer - The Journal of Chemical Physics, 1962 - aip.scitation.org
… Unfortunately the detailed structure of vinyl formate is not known but models indicate that it is almost certainly … The Borden Chemical Company very kindly supplied the vinyl formate. …
Number of citations: 18 aip.scitation.org
I Rosen, GH McCain, AL Endrey… - Journal of Polymer …, 1963 - Wiley Online Library
… There are several reports in the literature on the preparation and polymerization of vinyl formate (VFo), but relatively little on the effect of polymerization conditions. The work on VFo has …
Number of citations: 11 onlinelibrary.wiley.com
HL Voss, D Krajnovich, WE Hoke… - The Journal of Chemical …, 1978 - pubs.aip.org
… In addition to obtaining Zeeman parameters for vinyl formate this study enabled us to … emission signals for the 111 - 212 transition in vinyl formate in a field of 17590 G. The interference …
Number of citations: 16 pubs.aip.org
F Hruska, HM Hutton, T Schaefer - Canadian Journal of …, 1965 - cdnsciencepub.com
… ABSTRACT The relative signs of the proton coupling constants in dilcetene and vinyl formate have been … The coupling mechanisms, especially in vinyl formate, are disc~~ssed briefly. …
Number of citations: 12 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.